molecular formula C8H7ClN2O3S B2809287 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide CAS No. 2287289-76-1

2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide

Cat. No.: B2809287
CAS No.: 2287289-76-1
M. Wt: 246.67
InChI Key: IUZSKQJVIGYBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide is a chemical compound with the molecular formula C₈H₇ClN₂O₃S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group, a cyclopropyl group, and a nitro group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chloro and cyclopropyl groups may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrothiophene-3-carboxamide: Lacks the cyclopropyl group.

    N-Cyclopropyl-5-nitrothiophene-3-carboxamide: Lacks the chloro group.

    2-Chloro-N-cyclopropyl-3-thiophenecarboxamide: Lacks the nitro group.

Uniqueness

2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c9-7-5(3-6(15-7)11(13)14)8(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZSKQJVIGYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(SC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.